1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine
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Overview
Description
1-Methyl-2-oxabicyclo[211]hexan-4-amine is a bicyclic amine compound with a unique structure that includes an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine typically involves the formation of the bicyclic ring system through photochemical [2+2] cycloaddition reactions. This method allows for the efficient construction of the bicyclic framework . The reaction conditions often include the use of ultraviolet light to initiate the cycloaddition process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the photochemical cycloaddition process. This would require specialized equipment to handle large-scale photochemical reactions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve nucleophiles such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Explored for its role in developing new pharmaceuticals with enhanced bioavailability and reduced side effects.
Industry: Utilized in the synthesis of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the IRAK4 pathway, which is involved in inflammatory responses . The compound’s unique structure allows it to fit into the active sites of target proteins, thereby modulating their activity and exerting its effects.
Comparison with Similar Compounds
2-Oxabicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure and are used as bioisosteres of ortho- and meta-benzenes.
1,2-Disubstituted bicyclo[2.1.1]hexanes: These compounds are also used in medicinal chemistry for their unique three-dimensional structures.
Uniqueness: 1-Methyl-2-oxabicyclo[211]hexan-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine |
InChI |
InChI=1S/C6H11NO/c1-5-2-6(7,3-5)4-8-5/h2-4,7H2,1H3 |
InChI Key |
AHVAATWZOGWTOX-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(CO2)N |
Origin of Product |
United States |
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